molecular formula C9H9F3N2O3 B2962938 5-(2-Hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 953882-05-8

5-(2-Hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2962938
CAS No.: 953882-05-8
M. Wt: 250.177
InChI Key: XYBWJTDIJLKHFE-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (CAS: 116548-03-9) is a fluorinated dihydropyridine derivative with the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of 206.122 g/mol . It features a 1,2-dihydropyridine core substituted with a trifluoromethyl group at position 6, a carboxamide at position 3, and a 2-hydroxyethyl moiety at position 3.

Properties

IUPAC Name

5-(2-hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-4(1-2-15)3-5(7(13)16)8(17)14-6/h3,15H,1-2H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBWJTDIJLKHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1CCO)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(2-Hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8F3N1O3\text{C}_9\text{H}_8\text{F}_3\text{N}_1\text{O}_3

This compound features a dihydropyridine ring with a trifluoromethyl group and a hydroxylated ethyl substituent, which are significant for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds exhibit notable anticancer properties. A study focused on related compounds revealed that certain derivatives showed potent anticancer activity against A549 human lung adenocarcinoma cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, suggesting that similar effects may be expected from this compound due to its structural similarities .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BHCT11610Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been investigated. Studies have shown that certain derivatives possess significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mechanism
Compound CMRSA8 µg/mLDisruption of cell wall synthesis
Compound DE. coli16 µg/mLInhibition of protein synthesis
This compoundTBDTBDTBD

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds within the same chemical class:

  • Study on Anticancer Effects : A recent investigation into pyrrolidine derivatives highlighted that specific structural modifications significantly enhanced anticancer activity against lung cancer cell lines. It was noted that compounds with hydroxyl groups increased cytotoxicity and selectivity towards cancer cells while minimizing effects on non-cancerous cells .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial potential of various trifluoromethyl-containing compounds against resistant bacterial strains. The results indicated a correlation between the presence of electron-withdrawing groups and increased potency against Gram-positive pathogens .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Role : The 6-(trifluoromethyl) group in the target compound and analogs like AZD9668 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Hydroxyethyl vs. Methanesulfonyl : The 2-hydroxyethyl group in the target compound improves solubility compared to methanesulfonyl-containing derivatives (e.g., AZD9668), which may reduce renal toxicity risks .

Carboxamide Positioning : The 3-carboxamide moiety is conserved across all analogs, critical for hydrogen bonding with catalytic residues in HNE or kinase domains .

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